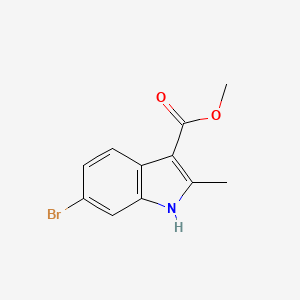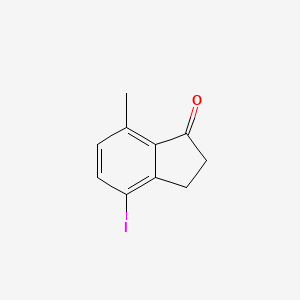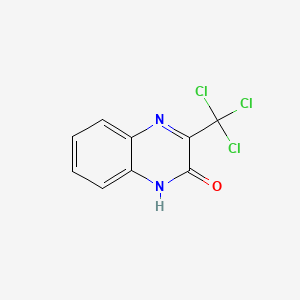
1H-Indole-2,3-dione, 7-bromo-1-(methoxymethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-bromo-1-(methoxymethyl)indoline-2,3-dione is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Métodos De Preparación
The synthesis of 7-bromo-1-(methoxymethyl)indoline-2,3-dione typically involves the reaction of 7-bromo-4-(bromomethyl)-2-methylindole with sodium methoxide (NaOMe) to yield 7-bromo-4-(methoxymethyl)-2-methylindole. This intermediate can then be further reduced using tributyltin hydride (Bu3SnH) to afford the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Análisis De Reacciones Químicas
7-bromo-1-(methoxymethyl)indoline-2,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using reagents like tributyltin hydride.
Substitution: Substitution reactions, particularly electrophilic substitution, are common due to the presence of the indole nucleus
Aplicaciones Científicas De Investigación
7-bromo-1-(methoxymethyl)indoline-2,3-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Medicine: The compound is explored for its potential therapeutic applications in treating various diseases.
Industry: It is used in the development of pharmaceuticals and other chemical products
Mecanismo De Acción
The mechanism of action of 7-bromo-1-(methoxymethyl)indoline-2,3-dione involves its interaction with specific molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological processes. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar compounds to 7-bromo-1-(methoxymethyl)indoline-2,3-dione include other indole derivatives such as:
- 7-bromo-4-(methoxymethyl)-2-methylindole
- 5-bromo-1H-indole-3-carbaldehyde These compounds share the indole nucleus but differ in their substituents, leading to variations in their chemical and biological properties. The uniqueness of 7-bromo-1-(methoxymethyl)indoline-2,3-dione lies in its specific substitution pattern, which imparts distinct reactivity and biological activity .
Propiedades
Número CAS |
496789-40-3 |
|---|---|
Fórmula molecular |
C10H8BrNO3 |
Peso molecular |
270.08 g/mol |
Nombre IUPAC |
7-bromo-1-(methoxymethyl)indole-2,3-dione |
InChI |
InChI=1S/C10H8BrNO3/c1-15-5-12-8-6(9(13)10(12)14)3-2-4-7(8)11/h2-4H,5H2,1H3 |
Clave InChI |
FAIMCTQBADHECV-UHFFFAOYSA-N |
SMILES canónico |
COCN1C2=C(C=CC=C2Br)C(=O)C1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-bromoimidazo[1,2-a]pyrimidine-6-carboxylate](/img/structure/B15065055.png)









![2-(4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexanol](/img/structure/B15065104.png)


![7,8-Dimethoxy-1,3-dimethylfuro[3,4-c]quinolin-4(5H)-one](/img/structure/B15065145.png)
